molecular formula C25H29FN2O2 B12885569 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate CAS No. 922507-87-7

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate

Katalognummer: B12885569
CAS-Nummer: 922507-87-7
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: QAEHQERGHQFIGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine in the compound enhances its stability and bioavailability, making it a valuable candidate for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate typically involves a multi-step process. One common method is the reaction of 3-fluorobenzaldehyde with phenylhydrazine to form 3-fluorophenylhydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with decanoic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The fluorine atom enhances the binding affinity and stability of the compound, making it more effective.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Fluorophenyl)piperazine: Another fluorinated compound with similar biological activities.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with anti-cancer properties.

Uniqueness

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is unique due to its specific ester linkage with decanoic acid, which may enhance its lipophilicity and bioavailability. This makes it a promising candidate for drug development and other applications.

Eigenschaften

CAS-Nummer

922507-87-7

Molekularformel

C25H29FN2O2

Molekulargewicht

408.5 g/mol

IUPAC-Name

[2-(3-fluorophenyl)-5-phenylpyrazol-3-yl] decanoate

InChI

InChI=1S/C25H29FN2O2/c1-2-3-4-5-6-7-11-17-25(29)30-24-19-23(20-13-9-8-10-14-20)27-28(24)22-16-12-15-21(26)18-22/h8-10,12-16,18-19H,2-7,11,17H2,1H3

InChI-Schlüssel

QAEHQERGHQFIGA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)OC1=CC(=NN1C2=CC(=CC=C2)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.